
Bis(4-vinylthiophenyl)sulfide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of organopolysulfides, such as 1,4-bis(diphenylphosphanyl)tetrasulfide, involves electrochemical oxidation methods that could potentially be adapted for the synthesis of Bis(4-vinylthiophenyl)sulfide . Additionally, the synthesis of bis[3-(triethoxysilyl)propyl]tetrasulfide as a liquid sulfur-transferring agent indicates the possibility of synthesizing liquid sulfur compounds that could be related to Bis(4-vinylthiophenyl)sulfide .
Molecular Structure Analysis
The molecular structures of sulfur-nitrogen compounds, such as bis((trifluoromethyl)sulfonyl)amine, and their extensive electron delocalization, provide a basis for understanding the molecular structure of Bis(4-vinylthiophenyl)sulfide, which may also exhibit delocalization due to its vinyl groups .
Chemical Reactions Analysis
The electropolymerization behavior of bis(thiophene) sulfides and the generation of heteroaromatic poly(p-phenylene sulfide) analogs suggest that Bis(4-vinylthiophenyl)sulfide could potentially undergo similar polymerization reactions to form polymeric materials .
Physical and Chemical Properties Analysis
The interfacial polycondensation of bis(4-mercaptophenyl)sulphone with various dichlorides to form new polythioesters provides insights into the reactivity of sulfur compounds and their potential to form high-performance materials with desirable physical and chemical properties . The thermal stability of these polythioesters, as indicated by their decomposition temperatures, could be relevant to the properties of Bis(4-vinylthiophenyl)sulfide .
Relevant Case Studies
The synthesis of poly(oxovinyl sulfide)s by vinylogous nucleophilic substitution polymerizations , and the tandem reactions mediated 3+2-self annulation of bis(aroylmethyl) sulfides , are relevant case studies that demonstrate the reactivity of vinyl and aryl sulfides in forming complex structures. These studies could be extrapolated to understand the behavior of Bis(4-vinylthiophenyl)sulfide in similar reactions.
Applications De Recherche Scientifique
Photocycloaddition
Bis(4-vinylphenylmethyl)sulfide has been used in the synthesis of cyclobutacyclophanes containing sulfur through benzophenone-sensitized intramolecular photocycloaddition, indicating its role in the formation of complex organic compounds (Mizuno, Nakanishi, & Otsuji, 1992).
Electropolymerization Behavior
Research on bis(thiophene) sulfides, including bis(4-vinylthiophenyl)sulfide, has revealed their significance in the synthesis and electrochemical studies of polymers. The electropolymerization behavior of these compounds can lead to the formation of poly(oligothienyl sulfides) with varying electronic and electrochemical properties (Chahma, Myles, & Hicks, 2005).
Synthesis of Dipyrroles
Bis(4-vinylthiophenyl)sulfide is also involved in the synthesis of dipyrroles, which are promising for creating new conducting polymers and studying the impact of diphenyleneheteroatom moieties on conductivity (Vasil’tsov et al., 2005).
Crystal Structure Analysis
The molecular and crystal structure of bis(4-mercaptophenyl) sulfide, a model compound for poly(1,4-phenylene sulfide), has been determined, highlighting its use in understanding the structural properties of related sulfur-containing polymers (Garbarczyk, 1986).
Mimics for Micrometeorites
Polypyrrole has been deposited onto sulfur-rich poly[bis(4-vinylthiophenyl)sulfide] latex particles, creating synthetic mimics for sulfur-based micrometeorites. This highlights its potential in creating models for extraterrestrial materials (Fujii et al., 2006).
Hydrodesulfurization Catalyst Activation
Bis(4-vinylthiophenyl)sulfide derivatives have been explored as novel sulfiding agents for hydrodesulfurization catalysts, emphasizing their role in enhancing the efficiency of processes like the conversion of dibenzothiophene (Yamada et al., 2001).
Oxidation of Alcohols
Oxo-rhenium complexes, using a sulfoxide including bis(4-vinylthiophenyl)sulfide derivatives as oxidant agents, have been effective in oxidizing alcohols to aldehydes and ketones, showcasing its utility in organic synthesis (Sousa et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
1-ethenylsulfanyl-4-(4-ethenylsulfanylphenyl)sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14S3/c1-3-17-13-5-9-15(10-6-13)19-16-11-7-14(8-12-16)18-4-2/h3-12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUQHXQTTKKFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CSC1=CC=C(C=C1)SC2=CC=C(C=C2)SC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-vinylthiophenyl)sulfide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using Bis(4-vinylthiophenyl)sulfide in simulating hypervelocity impacts of micrometeoroids?
A: Bis(4-vinylthiophenyl)sulfide, often polymerized into poly[bis(4-vinylthiophenyl)sulfide] (PMPV), serves as a valuable material in simulating micrometeoroid impacts for several reasons [, ]:
- High Sulfur Content: PMPV mimics the sulfur-rich composition believed to be present in certain types of micrometeoroids, particularly those originating from comets [].
- Formation of Micrograins: PMPV can be synthesized into submicron-sized latex particles, replicating the size range of actual micrometeoroids [, ].
- Conductivity Enhancement: Coating PMPV particles with conductive polymers like polypyrrole allows for their acceleration to hypervelocities using instruments like the Heidelberg Dust Accelerator [, ]. This enables researchers to study impact dynamics under controlled laboratory conditions.
Q2: How does the analysis of impact plasma contribute to our understanding of micrometeoroid composition?
A: When particles of PMPV, particularly those coated with a conductive layer, impact a target at hypervelocities, they generate a plasma plume. Analyzing this plasma using time-of-flight mass spectrometry (TOF-MS) provides valuable insights into the projectile's composition []:
- Spectral Analysis: By analyzing the mass-to-charge ratio of these ions, researchers can identify the presence of specific elements and even infer the structure of the original molecules []. This is particularly relevant for identifying both aliphatic and aromatic organic compounds within simulated micrometeoroids.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione](/img/structure/B140694.png)

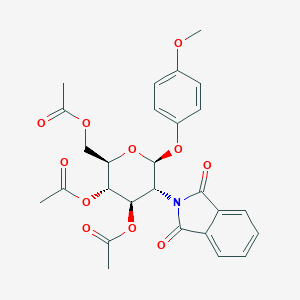
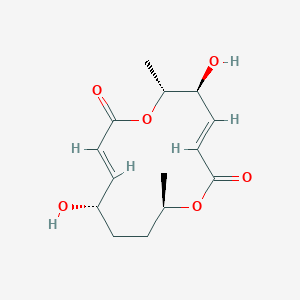
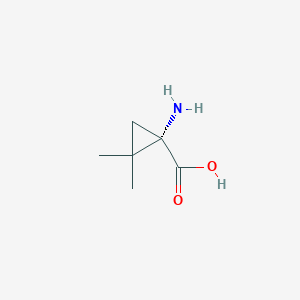
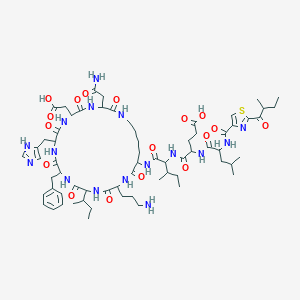
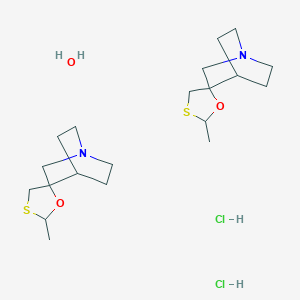





![2-[2-(4-bromophenyl)ethyl]-1H-imidazole](/img/structure/B140716.png)
